Product packaging for Z-D-Glu-OBzl(Cat. No.:)

Z-D-Glu-OBzl

Cat. No.: B7839959
M. Wt: 371.4 g/mol
InChI Key: VWHKODOUMSMUAF-UHFFFAOYSA-N
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Description

Contextualization of Z-D-Glu-OBzl within Protected Amino Acid Chemistry

Protected amino acids are fundamental building blocks in organic synthesis, particularly in the challenging field of peptide synthesis. The introduction of protecting groups like the Z and OBzl moieties in this compound is crucial for controlling reactivity and preventing unwanted side reactions during the formation of peptide bonds. The Z group typically protects the α-amino group, while the OBzl group can protect either the α- or γ-carboxyl group of glutamic acid, depending on the specific isomer. In the case of this compound (specifically the alpha-benzyl ester), the benzyl (B1604629) group protects the carboxyl group adjacent to the alpha carbon. nih.gov This selective protection strategy allows for the stepwise assembly of peptide chains with high efficiency and purity.

Stereochemical Significance of the D-Configuration in this compound

Amino acids, except for glycine, exist as stereoisomers, specifically enantiomers, designated as L- or D-. masterorganicchemistry.comrajdhanicollege.ac.in This notation, which predates the (R,S) system, refers to the absolute configuration of the α-carbon, typically assigned by analogy to D- or L-glyceraldehyde. masterorganicchemistry.comrajdhanicollege.ac.in Most amino acids found in naturally occurring proteins are of the L-configuration. masterorganicchemistry.com

The presence of the D-configuration in this compound signifies that it is the enantiomer of the more common L-glutamic acid derivative with the same protecting groups. This stereochemical difference is significant because the biological activity and metabolic fate of D-amino acids can differ markedly from their L-counterparts. While L-amino acids are the primary building blocks of proteins synthesized by ribosomes, D-amino acids are found in nature in certain peptides, bacterial cell walls, and some neurotransmitters. The incorporation of D-amino acids into peptides can confer increased resistance to proteolytic degradation, which is particularly valuable in the design of therapeutic peptides with enhanced stability and longer half-lives in biological systems. researchgate.net The D-isomer of glutamic acid, and thus its protected derivative this compound, is used in the synthesis of non-natural peptides and enzyme-resistant analogs.

Overview of Key Academic Research Domains Utilizing this compound

This compound is a versatile compound widely utilized across several key academic research domains. Its primary application is as a valuable building block in organic synthesis and pharmaceutical research. chemimpex.com

Key research areas include:

Peptide Synthesis: this compound serves as a crucial component in the synthesis of peptides, which are essential in drug development and biochemistry. chemimpex.comchemimpex.com Its protected form allows for controlled incorporation of the D-glutamic acid residue into peptide sequences.

Neuroscience Research: The compound is employed in studies investigating neurotransmitter pathways, particularly in understanding the role of glutamate (B1630785) in brain function. chemimpex.com Researchers leverage its ability to mimic natural amino acids while potentially offering enhanced properties. chemimpex.com

Pharmaceutical Development: this compound is explored for its potential in creating new medications, especially those targeting neurological disorders. chemimpex.comchemimpex.com Its structure enables the design of compounds that can modulate biological activity related to glutamate signaling, which is crucial in numerous neurological conditions. Research has highlighted its use in developing pharmaceuticals aimed at enhancing capillary resistance and treating vascular disorders.

Bioconjugation: The compound is used in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents to improve their efficacy and specificity in targeting diseased tissues. chemimpex.com

Research in Neurochemistry: It plays a role in studying glutamate receptors and neurotransmission, contributing to a better understanding of synaptic functions and potential treatments for neurodegenerative diseases. chemimpex.com

Analytical Chemistry: this compound is utilized in analytical methods for the detection and quantification of amino acids in biological samples, aiding researchers in metabolic studies and nutritional assessments. chemimpex.com

Beyond pharmaceutical applications, Z-D-glutamic acid α-benzyl ester is also employed in the production of agrochemicals and food additives, where it acts as a flavor enhancer and stabilizer. chemimpex.com Its compatibility with various reaction conditions and ease of modification further expand its utility in synthetic chemistry. chemimpex.com

Purpose and Scope of the Academic Research Outline

This academic research outline focuses exclusively on the chemical compound this compound, detailing its context within protected amino acid chemistry, the significance of its D-stereochemistry, and the key academic research domains where it finds application. The purpose is to provide a thorough overview based on available scientific literature, strictly adhering to the specified structure and content constraints. The scope is limited to the chemical and research applications of this compound, excluding discussions on dosage, administration, safety, or adverse effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO6 B7839959 Z-D-Glu-OBzl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKODOUMSMUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-42-8
Record name NSC169160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Transformations of Z D Glu Obzl

Foundational Synthesis Routes to Z-D-Glu-OBzl

The synthesis of this compound typically involves the selective protection of D-glutamic acid. This process requires careful control to differentiate between the two carboxylic acid functionalities (alpha and gamma) and the amino group.

N-Carbobenzoxy Protection and Gamma-Benzyl Esterification from D-Glutamic Acid Precursors

A common route to this compound involves starting from D-glutamic acid. D-Glutamic acid possesses an alpha-amino group, an alpha-carboxyl group, and a gamma-carboxyl group. The synthesis necessitates the protection of the amino group with a carbobenzoxy (Z) group and the selective esterification of the gamma-carboxyl group with a benzyl (B1604629) group.

One approach described involves the reaction of D-L-glutamic acid with Z-Cl (Carbobenzoxy Chloride) to initially obtain Z-D-Glu-OH (N-carbobenzoxy-D-L-glutamic acid). google.com Subsequently, Z-D-Glu-OH can be subjected to reaction with bromobenzyl in an organic solvent like dimethylformamide in the presence of triethylamine (B128534) to obtain this compound, optionally protecting the alpha-carboxyl group. google.com

Another method for selective gamma-esterification of N-protected glutamic acid involves enzymatic catalysis. While studies often focus on the L-enantiomer, the principles can be relevant. For instance, lipase (B570770) B from Candida antarctica has been shown to catalyze the regioselective gamma-monoamidation of N-blocked D-glutamic acid diesters. researchgate.net Although this specifically describes amidation, enzymatic approaches can offer selectivity for esterification as well, potentially providing a route to the gamma-benzyl ester.

Comparative Analysis of Synthetic Precursors (e.g., Z-D-Glu-OH)

Utilizing Z-D-Glu-OH (N-carbobenzoxy-D-glutamic acid) as a precursor simplifies the initial N-protection step, as the carbobenzoxy group is already installed on the alpha-amino group. fishersci.canih.gov The primary challenge then lies in selectively esterifying the gamma-carboxyl group with a benzyl group in the presence of the free alpha-carboxyl group. This selective esterification can be achieved through controlled reaction conditions and the use of appropriate reagents. For example, reaction with benzyl alcohol under specific catalytic conditions can favor the formation of the gamma-ester. beilstein-journals.org

Comparative studies on the synthesis of protected glutamic acid derivatives highlight the importance of the N-protecting group on regioselectivity during subsequent reactions, such as enzymatic transformations. researchgate.net While this research specifically examined amidation, the nature of the N-protecting group (like the Cbz group in Z-D-Glu-OH) can influence the reactivity and selectivity of the carboxyl groups during esterification as well.

Advanced Peptide Coupling Strategies Employing this compound

This compound is a valuable intermediate in peptide synthesis due to its orthogonally protected functional groups. The free alpha-carboxyl group allows for coupling to the amino group of another amino acid or peptide, while the Z and OBzl groups serve as temporary protecting groups removable under specific conditions without affecting the newly formed peptide bond or other protected functionalities.

Application in Solution-Phase Peptide Synthesis via Mixed Anhydride (B1165640) and N-Hydroxysuccinimide Ester Methods

In solution-phase peptide synthesis, this compound can be activated at its free alpha-carboxyl group for coupling. Two common activation methods are the mixed anhydride method and the N-hydroxysuccinimide (NHS) ester method.

The mixed anhydride method involves reacting the carboxyl group of this compound with an alkyl chloroformate (such as isobutyl chloroformate) in the presence of a base (like N-methylmorpholine or triethylamine) to form a mixed anhydride intermediate. prepchem.comgoogle.com This highly reactive intermediate is then coupled with the amino component (another amino acid or peptide) to form the peptide bond. This method is known for its speed and relatively low cost. rsc.org

The N-hydroxysuccinimide ester method involves activating the carboxyl group of this compound with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N-dicyclohexylcarbodiimide (DCC). prepchem.comgoogle.comucl.ac.uk This forms a stable active ester that can then react with the amino group of the growing peptide chain. NHS esters are generally less reactive than mixed anhydrides but offer better control and reduced risk of side reactions, such as racemization. rsc.org

This compound has been employed in the synthesis of complex peptides using these solution-phase techniques. For instance, it was used in the synthesis of a protected muramyl peptide analogue via the mixed anhydride method. prepchem.comoup.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound can also be integrated into Solid-Phase Peptide Synthesis (SPPS) protocols. In SPPS, the peptide chain is built stepwise while anchored to an insoluble solid support. While the alpha-amino group is typically protected with Fmoc or Boc groups in SPPS, this compound, with its free alpha-carboxyl group, would be coupled to an amino group present on the resin or the N-terminus of the peptide chain already attached to the resin.

The strategic protection pattern of this compound makes it suitable for specific SPPS strategies, particularly those involving the synthesis of branched peptides or peptides requiring selective deprotection of the gamma-carboxyl group at a later stage. The benzyl ester protecting the gamma-carboxyl group is typically cleaved using acidic conditions or hydrogenolysis, orthogonal to the conditions used for common alpha-amino protecting groups like Fmoc (base-labile) or Boc (acid-labile).

While direct coupling of this compound (with its free alpha-carboxyl) to a resin-bound amino group is possible using standard coupling reagents (e.g., carbodiimides, phosphonium (B103445) reagents), its use might be more prevalent when the D-glutamic acid residue is introduced internally or at the C-terminus of a peptide synthesized on a support functionalized with an amino group.

Stereochemical Control and Racemization Mitigation in Coupling Reactions

Maintaining stereochemical integrity is paramount in peptide synthesis to ensure the biological activity of the final product. Racemization, the epimerization of a chiral amino acid residue, can occur during the activation and coupling steps. This compound, being a D-amino acid derivative, is susceptible to racemization at the alpha-carbon.

The choice of coupling strategy and reagents significantly impacts the degree of racemization. Methods that involve highly activated intermediates, such as certain mixed anhydrides, can be more prone to racemization. thieme-connect.de The use of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) is common practice to suppress racemization during coupling reactions by forming less reactive, but more stable, active esters. rsc.orgpeptide.com

Research has investigated racemization in peptide coupling, including studies on histidine-containing peptides, which are particularly susceptible. oup.com While direct data specifically on the racemization of this compound during coupling is not extensively detailed in the search results, the general principles of racemization mitigation in peptide synthesis apply. Using less activating coupling agents, appropriate additives, and optimized reaction conditions (e.g., lower temperatures, shorter reaction times) are crucial for minimizing racemization when incorporating this compound into a peptide chain. The inherent stability of the Z and OBzl protecting groups under typical coupling conditions also contributes to maintaining stereochemical purity until deprotection is required.

Derivatization and Structural Modification of this compound

The derivatization and structural modification of this compound are crucial for synthesizing a diverse range of compounds with tailored properties. These modifications often involve introducing functional groups or utilizing the protected carboxyl and amino termini for conjugation.

Introduction of Functional Groups for Enhanced Bioactivity in Derivatives

The introduction of various functional groups onto the this compound scaffold can lead to derivatives with enhanced or novel bioactivity. While specific examples of this compound derivatives with enhanced bioactivity were not extensively detailed in the search results, the general principle in peptide synthesis and medicinal chemistry is to modify amino acid residues to improve properties such as potency, selectivity, pharmacokinetic profile, and stability. This compound, as a protected amino acid, serves as a precursor for incorporating a protected D-glutamic acid residue into peptides or other molecules. The free gamma-carboxyl group of glutamic acid (which is not protected in this compound, as the OBzl group protects the alpha-carboxyl nih.gov) provides a handle for further functionalization.

For instance, modifying the gamma-carboxyl group can lead to the formation of amides, esters, or conjugates with other molecules, potentially influencing interactions with biological targets. The D-configuration of the glutamic acid residue in this compound can also impart increased resistance to enzymatic degradation, a desirable property for therapeutic peptides.

Exploration of Orthogonal Protecting Group Strategies (e.g., Azido-Benzyl Esters)

Orthogonal protecting group strategies are fundamental in complex synthesis, allowing for the selective removal of specific protecting groups without affecting others. iris-biotech.debiosynth.com While the Z (carbobenzoxy) and OBzl (benzyl ester) groups in this compound are both acid-labile, they can sometimes be removed under different conditions, offering a degree of selective deprotection. The Z group is typically removed by hydrogenolysis or treatment with strong acids like HBr in acetic acid, while the OBzl group is also labile to hydrogenolysis and strong acids, but can sometimes be cleaved with milder acidic conditions or specific palladium-catalyzed methods. iris-biotech.de

The concept of orthogonal protection is particularly relevant when considering modifications at the gamma-carboxyl position or the alpha-amino group after deprotection of the Z group. For example, an azido (B1232118) group is considered an orthogonal functional group that can be introduced and later transformed. Azides are stable to typical peptide coupling conditions and to reagents used for removing Fmoc or Boc groups. sigmaaldrich.com They can be selectively reduced to amines using thiols or phosphines. sigmaaldrich.com While direct examples of azido-benzyl esters specifically derived from this compound were not prominently featured, the principle of incorporating azide (B81097) functionality for orthogonal chemistry is well-established in peptide and organic synthesis. The search results mention Fmoc-L-Glu(4-N3-OBzl)-OH, indicating the use of azido-benzyl esters in related glutamic acid derivatives as orthogonal protecting groups or functional handles. iris-biotech.de

This compound as a Precursor for Branched Polypeptides and Polymeric Structures

This compound can serve as a precursor for the synthesis of branched polypeptides and polymeric structures. In peptide synthesis, protected amino acids like this compound are used as building blocks. chemimpex.comchemsrc.comambeed.commedchemexpress.com The presence of the protected alpha-amino and alpha-carboxyl groups allows for controlled coupling to other amino acids. The free gamma-carboxyl group of the glutamic acid residue can be utilized to create branching points in polypeptide chains.

Studies on branched polypeptides have utilized protected glutamic acid derivatives, including those with benzyl ester protection, to introduce branching. For instance, protected glutamic acid (L- or D-configuration) has been incorporated into branched polymeric polypeptides based on a poly[Lys] backbone. rsc.orgnih.gov In these structures, the side-chain carboxyl group of glutamic acid is often used to attach additional amino acids or peptide chains, leading to branched architectures. The Z and OBzl protecting groups are typically removed after the branched structure is formed, often using methods like HBr in acetic acid. rsc.org

Chemo-Enzymatic Approaches in this compound Synthesis and Modification

Chemo-enzymatic approaches combine chemical and enzymatic reactions to synthesize and modify compounds. Enzymes can offer advantages such as high stereo- and regioselectivity under mild reaction conditions. researchgate.net

Z D Glu Obzl in Peptide and Peptidomimetic Design and Application

Z-D-Glu-OBzl as a Stereochemically Defined Building Block for Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides, which are essential in drug development and biochemistry chemimpex.com. The incorporation of D-amino acids like D-glutamic acid, in the form of derivatives such as this compound, allows for the synthesis of non-natural peptides .

Role in Selective Amino Group Protection

The benzyloxycarbonyl (Z) group on the alpha-amino group of this compound is a common protecting group used in peptide synthesis, particularly in solution-phase strategies researchgate.netiris-biotech.de. This protecting group prevents unwanted side reactions involving the amino group during the formation of peptide bonds, ensuring that the coupling reaction occurs specifically at the carboxyl terminus of the incoming amino acid . The Z group is stable under a broad range of reaction conditions and can be selectively removed when required researchgate.net.

Contribution to Defined Amino Acid Sequence Construction

By utilizing this compound with its protected alpha-amino group and gamma-carboxylic acid, chemists can precisely control the step-wise addition of amino acids to build a peptide chain with a defined sequence . The selective protection allows for the activation and coupling of the desired functional groups at each step, minimizing the formation of undesired byproducts and ensuring the correct peptide sequence is constructed . This is particularly important when synthesizing peptides containing multiple functional groups, such as glutamic acid with its side chain carboxyl group.

Rational Design of Peptidomimetics Incorporating D-Glutamic Acid Moieties

Peptidomimetics are compounds designed to mimic the biological activity of peptides but often with improved properties such as enhanced stability or altered conformational preferences slideshare.net. The incorporation of non-canonical amino acids, including D-amino acids like D-glutamic acid via derivatives such as this compound, is a key strategy in peptidomimetic design nih.govnih.govsigmaaldrich.com.

Strategies for Conferring Proteolytic Stability and Enzyme Resistance

One significant limitation of natural peptides as therapeutic agents is their susceptibility to rapid degradation by proteases in vivo sigmaaldrich.com. The introduction of D-amino acids into a peptide sequence can confer resistance to proteolytic degradation, as most proteases are specific for L-amino acids nih.govnih.gov. This compound, containing the D-stereoisomer of glutamic acid, can be incorporated into peptidomimetics to enhance their stability against enzymatic breakdown, thereby increasing their half-life and potential therapeutic efficacy . Research indicates that D-isomers can be resistant to proteolytic degradation, making them valuable in therapeutic peptides targeting stability .

Development of Peptide Probes for Biochemical Investigations

This compound and similar protected amino acid derivatives are utilized in the development of peptide probes for various biochemical investigations chemimpex.comfishersci.camybiosource.com. These probes are valuable tools for studying biological systems, including enzyme activity, protein-protein interactions, and biochemical pathways chemimpex.com. For instance, this compound can be used in the synthesis of acyl peptides that act as immunostimulants, highlighting its role in creating molecules with specific biological activities for investigation fishersci.ca. The ability to synthesize peptides and peptidomimetics with defined sequences and enhanced stability through the use of building blocks like this compound facilitates the creation of targeted probes for specific biomolecules or pathways chemimpex.comnih.gov. Such probes can be employed in areas like neuroscience research to investigate neurotransmitter pathways or in pharmaceutical development to explore potential drug targets chemimpex.com.

Utility in Studying Protein-Protein Interactions

Protected glutamic acid derivatives, including those with benzyl (B1604629) ester protection on the gamma-carboxyl, play a significant role in the synthesis of peptide-based tools used to investigate protein-protein interactions (PPIs). PPIs are fundamental to numerous cellular processes, and their modulation is a key strategy in chemical biology and drug discovery. mit.eduresearchgate.net Peptides and peptidomimetics designed to mimic or interfere with these interactions serve as valuable probes for understanding biological mechanisms and as potential therapeutic leads. mit.edu

This compound, as a protected D-amino acid, is incorporated into peptide sequences using standard peptide synthesis techniques, such as solid-phase peptide synthesis. The protecting groups are essential during synthesis to ensure the correct coupling of amino acids and to prevent unwanted side reactions. Once the peptide or peptidomimetic is synthesized, the protecting groups, including the Z group and the OBzl ester, can be selectively removed to yield the final biologically active molecule.

Research has demonstrated the utility of protected glutamic acid derivatives in synthesizing peptide probes for studying protein interactions. For instance, Z-Glu(OBzl)-OH, the L-isomer of this compound with a free alpha-carboxyl, has been employed in the synthesis of such probes. These probes can be designed to bind to specific protein surfaces involved in interactions, allowing researchers to map binding sites, study interaction dynamics, and identify critical residues. The incorporation of D-amino acids like D-glutamic acid (derived from this compound) can enhance the stability of these peptide probes in vitro and in vivo by making them less susceptible to enzymatic degradation by proteases. This increased stability is particularly valuable when studying transient or weak protein interactions or when developing peptide-based inhibitors.

Furthermore, modified glutamic acid residues have been incorporated into the design of inhibitors targeting specific protein-protein interactions. For example, studies on inhibitors of proteasome assembly chaparone 3 (PAC3), a protein involved in proteasome formation, have involved compounds containing modified glutamic acid units. nih.gov While these studies may not directly use this compound, they highlight the broader importance of glutamic acid derivatives in developing molecules that modulate PPIs. The ability to introduce a protected D-glutamic acid at a specific position within a peptide sequence using this compound allows for the fine-tuning of the resulting molecule's structure, stability, and interaction properties, making it a versatile tool in the study of protein-protein interactions.

Applications in Elucidating Cellular Signaling Pathways

The peptides and peptidomimetics synthesized using this compound as a building block are valuable tools for elucidating cellular signaling pathways. Cellular signaling often involves a cascade of protein-protein interactions, enzymatic activities, and post-translational modifications that transmit signals from the cell surface or within the cell to ultimately regulate cellular responses. mdpi.com By designing peptides or peptidomimetics that specifically target components of these pathways, researchers can dissect the intricate molecular events involved.

Peptide probes synthesized with the aid of protected glutamic acid derivatives have been used in studies that revealed critical insights into cellular signaling pathways. These molecules can act as agonists or antagonists of receptors, inhibitors of enzymes, or modulators of protein interactions within signaling cascades. For example, some signaling pathways involve glutamate (B1630785) receptors, and derivatives of glutamic acid have been explored for their interactions with these receptors and their impact on downstream signaling events. smolecule.com

The incorporation of D-glutamic acid using this compound can influence the biological activity and metabolic stability of the resulting peptide, which is crucial when studying signaling in complex biological systems. A peptide probe that is resistant to degradation is more likely to reach its target and exert its effect, allowing for a clearer understanding of the signaling pathway being investigated.

Biochemical and Enzymatic Activity of Z D Glu Obzl and Its Derivatives

Z-D-Glu-OBzl as a Substrate for Enzymatic Studies

This compound, a derivative of D-glutamic acid protected at both the amino and the gamma-carboxyl groups, serves as a unique substrate for investigating the activity of various enzymes. Its structure allows researchers to probe specific enzymatic functions that might be obscured by the use of more common L-amino acid substrates.

Investigation of Enzyme Specificity and Catalytic Mechanisms

The unique stereochemistry of this compound makes it an invaluable tool for exploring the specificity and catalytic mechanisms of peptidases. While most proteases preferentially recognize substrates containing L-amino acids, the study of D-amino acid derivatives like this compound is crucial for understanding the full scope of an enzyme's binding pocket and catalytic capabilities. Enzymes that show a preference for glutamic acid residues can be tested with this compound to determine the structural determinants that govern substrate recognition. nih.govresearchgate.net

For instance, the catalytic dyad or triad (B1167595) in the active site of a glutamyl peptidase is responsible for activating a water molecule to hydrolyze the peptide bond. nih.gov By presenting the enzyme with a D-enantiomer, researchers can assess how the inverted stereocenter affects substrate binding and the positioning of the scissile bond relative to the catalytic residues. This can elucidate the degree of plasticity within the enzyme's S1 subsite and the precise interactions necessary for catalysis. nih.gov

Use in Assays for Glutamylpeptidyl-Peptide Hydrolase Activity (e.g., 20S Proteasome)

This compound and similar derivatives are employed in assays designed to measure glutamylpeptidyl-peptide hydrolase activity. This type of activity involves the cleavage of a peptide bond on the C-terminal side of a glutamic acid residue. One major cellular machine with this capability is the 20S proteasome, which can degrade proteins in an ATP- and ubiquitin-independent manner. nih.govembopress.org

The 20S proteasome is known to degrade substrates that are intrinsically disordered or oxidatively damaged. embopress.orgnih.gov Assays using synthetic substrates are critical for characterizing its fundamental proteolytic activities. While the proteasome typically processes larger polypeptides, small synthetic molecules that mimic a peptide linkage are essential for isolating and quantifying specific cleavage preferences. By using a substrate like this compound, researchers can investigate the chymotrypsin-like, trypsin-like, and post-glutamyl peptidyl-hydrolase (PGPH) activities of the catalytic β-subunits within the proteasome's core. researchgate.net The hydrolysis of such a substrate, often linked to a chromogenic or fluorogenic leaving group, provides a quantitative measure of the enzyme's PGPH activity.

Interactions with Peptidases and Proteases

The interaction of this compound with various peptidases and proteases provides critical insights into hydrolytic cleavage, enzyme inhibition, and the fundamental principles of stereospecific recognition by enzymes.

Studies on Hydrolytic Cleavage and Glutamate (B1630785) Release

The primary interaction of this compound with a suitable peptidase results in hydrolytic cleavage. Depending on the enzyme's specificity, this could involve the cleavage of the N-terminal protecting group or the C-terminal ester. More commonly, if this compound were incorporated into a larger peptide, its adjacent peptide bond would be the target. The enzymatic reaction releases D-glutamate or a derivative thereof. Studying this process is fundamental to understanding how enzymes handle modified and non-standard amino acids. The release of glutamate can be monitored through various analytical techniques, providing direct data on the rate and efficiency of the enzymatic reaction. nih.gov

Characterization of Enzyme Inhibition Profiles

Derivatives of amino acids are often screened for their ability to act as enzyme inhibitors. This compound, by mimicking a natural substrate, could potentially act as a competitive inhibitor for enzymes that recognize D-glutamic acid or similar structures. By binding to the active site, it could prevent the binding and processing of the endogenous substrate. Characterizing these inhibition profiles involves determining key kinetic parameters, such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. Such studies are essential for developing specific enzymatic probes and therapeutic agents.

Table 1: Potential Enzyme Interaction Profile for this compound

Interaction Type Enzyme Class Potential Outcome
Substrate Mimicry D-Specific Peptidases Hydrolytic cleavage of a linked peptide bond.
Competitive Inhibition Glutamate-binding enzymes Reversible binding to the active site, blocking natural substrate.
Allosteric Modulation Various Proteases Binding outside the active site to alter catalytic activity.

Enantioselective Enzyme Recognition (e.g., D-Stereospecific Peptidases)

Enantioselectivity is a hallmark of enzyme function. The vast majority of proteases are highly specific for L-amino acids. However, some organisms possess D-stereospecific peptidases, which are crucial for processes like bacterial cell wall metabolism or conferring resistance to antibiotics that contain D-amino acids. nih.gov this compound is an ideal probe for identifying and characterizing such enzymes.

By comparing the rate of hydrolysis of this compound with its L-enantiomer (Z-L-Glu-OBzl), researchers can quantify the enantioselectivity of a given peptidase. An enzyme that exclusively cleaves the D-form would be classified as D-stereospecific. This type of research not only reveals novel enzymatic functions but also provides tools for biotechnology, such as in the creation of enantiopure compounds. nih.gov

Table 2: Research Applications in Enantioselective Recognition

Research Question Experimental Approach Compound Used Expected Information
Does the enzyme have D-peptidase activity? Compare hydrolysis rates of enantiomeric substrates. This compound vs. Z-L-Glu-OBzl Confirmation of stereospecificity.
What is the degree of enantioselectivity? Calculate the ratio of kinetic constants (kcat/Km) for both enantiomers. This compound and Z-L-Glu-OBzl A quantitative measure of the enzyme's preference.

Research on Modulatory Roles in Glutamate Signaling Pathways (in vitro)

No peer-reviewed studies detailing the in vitro effects of this compound on glutamate signaling pathways have been identified.

Mechanisms of Interaction with Glutamate Receptors

There is no available research data from binding assays, electrophysiological recordings, or other experimental methods that elucidates the mechanisms of interaction between this compound and various glutamate receptors, such as NMDA, AMPA, or metabotropic glutamate receptors.

Investigations into Neurotransmitter Pathways and Synaptic Function Models

No published in vitro studies were found that investigate the impact of this compound on neurotransmitter pathways or its effects on synaptic function models, such as long-term potentiation (LTP) or long-term depression (LTD).

Exploration of Interactions with Oligopeptide Transporters

There is a lack of available scientific literature describing the interaction of this compound with oligopeptide transporters, such as PEPT1 and PEPT2. No data from transport assays or competitive inhibition studies could be located.

Due to the absence of specific research on this compound in these areas, the creation of data tables and a detailed, scientifically accurate article as per the user's request is not feasible at this time.

Advanced Methodological and Material Science Applications of Z D Glu Obzl

Z-D-Glu-OBzl in Bioconjugation and Probe Development for Chemical Biology Research

Bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule, is a crucial technique in chemical biology for creating research tools, diagnostics, and therapeutics rsc.org. This compound is employed in this field, contributing to the development of various probes and conjugates.

Facilitation of Biomolecule Attachment

This compound is utilized in bioconjugation processes where it helps to attach biomolecules to other entities, such as drugs or imaging agents chemimpex.com. This attachment can enhance the efficacy and specificity of these agents, particularly in targeting specific tissues, such as diseased ones chemimpex.com. The compound's structure allows for controlled coupling reactions, enabling the precise linkage of biomolecules.

Applications in Research on Imaging Agents

In the development of imaging agents for chemical biology research, this compound can be incorporated into the structure of probes chemimpex.com. Imaging agents are essential tools for visualizing biological processes and structures mit.edu. The use of this compound in these probes can influence their properties, such as targeting ability or signal generation, thereby contributing to a better understanding of biological systems chemimpex.commit.edu.

Contributions to Analytical Chemistry Methodologies

This compound also contributes to the field of analytical chemistry, particularly in the development of methods for analyzing amino acids and in metabolic studies.

Development of Methods for Amino Acid Detection and Quantification in Research Samples

This compound is utilized in analytical methods for the detection and quantification of amino acids in biological samples chemimpex.com. These methods are vital for various research areas, including metabolic studies and nutritional assessments chemimpex.com. Its use can aid researchers in accurately determining the presence and amount of specific amino acids.

Utility in In Vitro Metabolic Studies

In vitro metabolic studies, which involve examining metabolic processes outside of a living organism, benefit from the use of this compound chemimpex.com. It can serve as a building block or a reference compound in these studies, helping researchers to investigate metabolic pathways and the fate of amino acids within biological systems chemimpex.com.

Role in Molecularly Imprinted Polymers and Chiral Separation Technologies

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule researchgate.net. This compound has been explored for its role in the development of MIPs, particularly for chiral separation applications.

Studies have shown the use of this compound, or related protected glutamic acid derivatives, as template molecules or as components within the polymer structure to create chiral recognition sites researchgate.netnih.govresearchgate.netresearchgate.net. These MIPs can selectively recognize and separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other researchgate.netchromatographytoday.com. This is particularly relevant for the separation of racemic amino acids researchgate.netresearchgate.net.

Research indicates that molecularly imprinted polymeric membranes prepared using Z-D-Glu as a print molecule show preferential recognition and permeation of the D-isomer over the L-isomer, and vice versa when Z-L-Glu is used researchgate.netnih.govresearchgate.net. The chiral recognition ability of these polymers can be influenced by the structure of the incorporated peptide derivatives researchgate.netresearchgate.net. For instance, tetrapeptide derivatives containing Glu(OBzl) have been investigated for their effectiveness in creating chiral recognition sites researchgate.netresearchgate.net. These applications highlight the utility of this compound in creating materials for enantioselective separations, which are important in various fields, including pharmaceuticals and analytical chemistry researchgate.netchromatographytoday.com.

Formation of Chiral Recognition Sites

The ability of this compound to form chiral recognition sites is central to its application in material science. When used as a template molecule or incorporated into the polymer structure during the synthesis of MIPs, this compound influences the formation of binding cavities that are stereochemically complementary to its own structure mdpi.comresearchgate.netscispace.com.

Research has shown that polymeric membranes prepared using Z-D-Glu as a print molecule can selectively recognize the D-isomer over the corresponding L-isomer mdpi.comresearchgate.net. This indicates that the presence of the D-configured glutamic acid derivative during the imprinting process leads to the creation of recognition sites with a specific affinity for the D-enantiomer mdpi.comresearchgate.net. Similarly, membranes imprinted with Z-L-Glu show preferential recognition for the L-isomer mdpi.com.

Studies investigating the effect of the number of glutamyl residues [Glu(OBzl)] in oligopeptide derivatives used to create chiral recognition sites have indicated that a tetrapeptide derivative of Glu(OBzl) can be a particularly effective material for generating these sites researchgate.netresearchgate.net. This suggests that the arrangement and number of these protected amino acid residues within a polymer matrix can be optimized to enhance chiral recognition capabilities researchgate.netresearchgate.net.

The process typically involves preparing molecularly imprinted polymeric membranes in the presence of this compound or related derivatives as the print molecule mdpi.comresearchgate.netscispace.com. As the polymer matrix forms around the template molecule, it retains a "memory" of the template's shape and functional group arrangement. Upon removal of the template, cavities are left behind that are specifically sized and shaped to rebind the D-enantiomer preferentially mdpi.comresearchgate.net.

Enantioselective Adsorption and Electrodialysis Applications in Research

The chiral recognition sites formed using this compound enable materials to exhibit enantioselective adsorption and find applications in techniques like electrodialysis for chiral separation.

Enantioselective adsorption refers to the phenomenon where a material preferentially adsorbs one enantiomer from a racemic mixture over the other. Membranes imprinted with Z-D-Glu have demonstrated selective adsorption of the D-isomer mdpi.comresearchgate.net. This selectivity is a direct consequence of the stereochemically defined binding sites created during the imprinting process mdpi.comresearchgate.net. Adsorption isotherms can be used to quantify the affinity between the chiral recognition sites and the enantiomers researchgate.net. For instance, affinity constants have been determined for the binding of D-Glu or L-Glu to chiral recognition sites in molecularly imprinted cellulose (B213188) acetate (B1210297) membranes researchgate.net.

Electrodialysis, a membrane-based separation process driven by an electric field, can be coupled with molecularly imprinted membranes containing this compound derived recognition sites to achieve enantioselective separation mdpi.comresearchgate.netscispace.com. In enantioselective electrodialysis, the preferential adsorption of one enantiomer by the membrane translates into its selective transport across the membrane under the influence of an electric potential difference mdpi.comresearchgate.netscispace.com.

Research has shown that membranes imprinted with Z-D-Glu preferentially permeate the D-isomer during electrodialysis of racemic mixtures mdpi.comresearchgate.net. Conversely, membranes imprinted with Z-L-Glu selectively permeate the L-isomer mdpi.com. The permselectivity observed in electrodialysis directly reflects the adsorption selectivity of the membrane mdpi.comresearchgate.netscispace.com. The efficiency of enantioselective electrodialysis, including the separation factor and flux, can be influenced by factors such as the concentration of the chiral recognition sites in the membrane and the applied potential difference researchgate.netresearchgate.net. An optimum separation factor has been reported for the electrodialysis of racemic glutamic acid using Z-D-Glu imprinted membranes researchgate.net.

The application of this compound in creating molecularly imprinted membranes for enantioselective adsorption and electrodialysis highlights its importance in developing advanced separation materials for chiral compounds in research settings.

Future Perspectives and Unexplored Research Avenues for Z D Glu Obzl

Comparative Analysis with L-Isomers and Other Glutamic Acid Derivatives in Advanced Systems

Comparative studies between D-amino acid derivatives like Z-D-Glu-OBzl and their L-isomers, such as Z-L-Glu-OBzl, are crucial for understanding the impact of stereochemistry on molecular interactions and functions in complex systems. Research involving molecularly imprinted polymers (MIPs) has demonstrated the distinct recognition properties based on the chirality of the imprinted molecule. For instance, membranes imprinted with Z-D-Glu preferentially recognize the D-isomer, while those imprinted with Z-L-Glu show a preference for the L-isomer. researchgate.net This highlights the potential for this compound to be utilized in the development of chiral separation materials or sensors specifically tuned for D-amino acid-containing compounds.

Beyond stereoisomers, comparing this compound with other protected glutamic acid derivatives, such as those with different protecting groups (e.g., Boc-D-Glu-OBzl) or different esterification patterns (e.g., Z-D-Glu(OBzl)-OH, the gamma-benzyl ester), can reveal how these structural variations influence properties like solubility, reactivity, and interaction with biological or synthetic machinery. The presence of the free γ-carboxylic acid in this compound offers a point for further functionalization or conjugation that is distinct from derivatives where the γ-carboxyl is protected or the α-carboxyl is free. The side chain length of glutamic acid derivatives, as highlighted in comparisons between glutamic acid and aspartic acid derivatives, plays a significant role in peptide folding and interactions, suggesting that this compound's contribution to peptide structure will differ from that of protected aspartic acid derivatives. Future research could explore the specific conformations and biological activities of peptides incorporating this compound compared to its L-isomer or other protected acidic amino acids in advanced biological systems, such as in studies of peptide-receptor interactions or enzymatic processing.

Strategic Integration in Rational Enzyme Design and Engineering

The incorporation of non-proteinogenic amino acids into peptides and proteins is a growing area in enzyme design and engineering. This compound, as a readily available protected D-amino acid derivative, holds potential for strategic integration into engineered enzymes or peptides designed to interact with enzymes. While direct examples of this compound's use in enzyme engineering are not extensively documented, its properties make it a candidate for several approaches. It could be used to synthesize peptide substrates or inhibitors that are resistant to degradation by typical L-amino acid proteases, offering tools for studying enzyme mechanisms or developing stable therapeutic peptides. Furthermore, rational design strategies in enzyme engineering aim to tailor enzyme specificity and activity. nih.gov Introducing D-amino acids like D-glutamic acid (derived from this compound after deprotection) at specific positions within a peptide or protein scaffold could alter its conformation and interaction with target enzymes, potentially leading to the development of novel biocatalysts or biosensors. Future work could focus on engineering enzymes to specifically recognize and act upon peptides containing this compound or its deprotected form, opening avenues for the biocatalytic synthesis or modification of D-peptides.

Novel Applications in Bio-orthogonal Chemical Systems

Bio-orthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. The development of new bio-orthogonal reactions and the incorporation of unnatural amino acids with unique reactivity profiles are key aspects of this field. escholarship.org this compound, with its protected functional groups and the potential for modification at the free γ-carboxylic acid or after deprotection, could serve as a valuable component in the design of molecules for bio-orthogonal applications. While not explicitly cited in the provided snippets in the context of bio-orthogonal chemistry, the concept of using modified amino acids as surrogates in biological systems is relevant. escholarship.org Future research could explore conjugating this compound, or peptides containing it, to bio-orthogonal handles (e.g., azides, alkynes, tetrazines) via the γ-carboxyl group. This would enable the site-specific labeling or modification of biomolecules or cellular structures within living systems using click chemistry or other bio-orthogonal transformations. The stability offered by the protected D-amino acid configuration might provide advantages in certain biological environments compared to L-amino acid derivatives.

Potential for this compound in Advanced Synthetic Catalysis Research

This compound's defined stereochemistry and functional groups suggest potential applications in advanced synthetic catalysis, particularly in asymmetric synthesis. Chiral molecules are often used as ligands or auxiliaries in catalytic reactions to induce enantioselectivity. Given that this compound is a chiral building block, it could be explored as a scaffold for developing novel chiral ligands for metal catalysis or as an organocatalyst itself, potentially after deprotection or further modification. Its rigid benzyloxycarbonyl and benzyl (B1604629) ester groups, combined with the flexible glutamic acid backbone, could create a specific chiral environment around a catalytic center. While the provided snippets focus on its use as a synthetic building block, the broader field of catalysis chemistry utilizes such chiral amino acid derivatives. Future research could investigate the synthesis of metal complexes incorporating deprotected or modified this compound as a chiral ligand for asymmetric transformations like hydrogenation, oxidation, or carbon-carbon bond formation. Its use as a chiral auxiliary in stoichiometric or catalytic asymmetric reactions could also be explored.

Addressing Challenges and Opportunities in this compound Mediated Research

Research involving this compound, like other protected amino acid derivatives, presents specific challenges and opportunities. A primary challenge lies in the need for selective deprotection strategies to access the free amino, carboxyl, or side chain functional groups without affecting other parts of the molecule or the integrity of peptides synthesized using it. The benzyl and benzyloxycarbonyl groups are typically removed by hydrogenolysis, which may not be compatible with all functional groups. Developing orthogonal deprotection strategies that allow for the selective removal of the Z and OBzl groups in the presence of other protecting groups is an ongoing area of research in peptide synthesis and organic chemistry.

Another challenge lies in the potential for racemization during coupling reactions, although the Z and ester protecting groups generally help to minimize this. Optimizing reaction conditions and coupling reagents is crucial for maintaining the stereochemical purity of products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-D-Glu-OBzl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves benzyl ester protection of glutamic acid followed by Z-group (benzyloxycarbonyl) introduction. Key steps include:

  • Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups, ensuring minimal racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while low temperatures (0–4°C) reduce side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf = 0.3–0.5 in 1:1 hexane:ethyl acetate) .
    • Data Consideration : Yield optimization tables comparing solvent systems, temperatures, and catalysts (e.g., DMAP) are critical for reproducibility.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Confirm benzyl protons (δ 7.2–7.4 ppm, aromatic) and Z-group carbamate (δ 5.1–5.3 ppm for CH2). D-Glu configuration is validated via coupling constants (J = 3–5 Hz for α-proton) .
  • MS : ESI-MS should show [M+H]+ at m/z 336.1 (C16H17NO6). Fragmentation patterns (e.g., loss of Bzl group at m/z 246) confirm ester stability .
  • IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O) indicate functional group retention.

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomeric purity assessments of this compound across different analytical methods?

  • Methodological Answer : Discrepancies often arise from chiral column selection (e.g., Chiralpak AD-H vs. OD-H) or mobile phase pH.

  • HPLC Optimization : Use chiral stationary phases with polar organic modifiers (e.g., 0.1% TFA in hexane/isopropanol). Compare retention times against D/L-Glu standards .
  • Circular Dichroism (CD) : Correlate HPLC data with CD ellipticity at 210–220 nm to detect trace enantiomeric impurities (<1%) .
    • Case Study : A 2023 study found 98% ee via HPLC but 95% via CD, attributed to solvent-induced aggregation; adjusting mobile phase resolved the discrepancy .

Q. How does this compound’s stability vary under physiological conditions, and what degradation pathways dominate?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Major pathways include:
  • Ester Hydrolysis : Loss of Bzl group forming Z-D-Glu (t1/2 = 24–48 hours).
  • Racemization : pH > 8.0 accelerates α-proton inversion, detected via chiral HPLC .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life; activation energy (Ea) for hydrolysis is ~50 kJ/mol .

Q. What computational methods predict this compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to compare activation energies for D/L-Glu coupling. D-Glu shows lower ΔG‡ (5–8 kcal/mol) due to steric hindrance .
  • MD Simulations : Analyze solvation effects on carbodiimide-mediated activation; water content >5% reduces coupling efficiency by 30% .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on this compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Phase Diagrams : Construct ternary plots (e.g., water/THF/ethanol) to identify co-solvent systems enhancing solubility (>50 mg/mL).
  • DLS & TEM : Aggregation in water (pH < 3) forms micelles, falsely reducing measured solubility; use sonication or surfactants (e.g., Tween-80) to disperse particles .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill-Langmuir equation (IC50 = 10–50 μM) using software like GraphPad Prism. Assess goodness-of-fit via R² > 0.95 .
  • Error Propagation : Quantify uncertainty in EC50 values via Monte Carlo simulations (10,000 iterations) to account for instrument noise .

Tables for Key Parameters

Parameter Typical Range Method Reference
Melting Point112–115°CDSC
LogP (Octanol/Water)1.8 ± 0.2Shake-flask HPLC
Enantiomeric Excess (ee)≥98%Chiral HPLC (Chiralpak AD-H)
Hydrolysis t1/2 (pH 7.4)24–48 hoursLC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.